Pyrimitate

Description

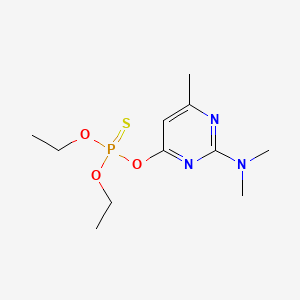

Structure

3D Structure

Properties

IUPAC Name |

4-diethoxyphosphinothioyloxy-N,N,6-trimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N3O3PS/c1-6-15-18(19,16-7-2)17-10-8-9(3)12-11(13-10)14(4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDVVJZNWASRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058117 | |

| Record name | Pyrimitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-49-8 | |

| Record name | Pyrimitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5221-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimitate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U704SC0N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyrimethamine

A Note on Terminology: Initial inquiries for "Pyrimitate" did not yield a recognized therapeutic agent. This guide focuses on Pyrimethamine , a well-established antiparasitic drug, assuming a possible typographical error in the original query. While a compound named Pyrimitate does exist as an organothiophosphate insecticide, its mechanism as a cholinesterase inhibitor is distinct from the antiparasitic action detailed here.[1]

Introduction: A Legacy of Rational Drug Design

Pyrimethamine is an antiparasitic drug belonging to the class of dihydrofolate reductase (DHFR) inhibitors.[2] Discovered in 1952 by Nobel laureate Gertrude Elion, its development was a landmark in rational drug design, specifically targeting the metabolic pathways of pathogenic organisms.[3] Initially a cornerstone of antimalarial therapy, its use has evolved due to the emergence of drug resistance.[3][4] Today, it remains a critical component in the treatment of toxoplasmosis, particularly in immunocompromised individuals, and is also used for isosporiasis and Pneumocystis jirovecii pneumonia.[3][4][5] This guide provides a comprehensive exploration of the molecular mechanisms underpinning Pyrimethamine's therapeutic effects, the basis for its selective toxicity, and the experimental methodologies used to characterize its action.

The Core Mechanism: Inhibition of Dihydrofolate Reductase

The primary mechanism of action of Pyrimethamine is the potent and competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[2][3][5][6][7] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4][6] THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[3][6][7] By binding to the active site of DHFR, Pyrimethamine blocks the production of THF, leading to a depletion of these essential precursors and subsequently arresting DNA synthesis and cell division, ultimately causing parasite death.[3][6][7]

The Folate Biosynthesis Pathway and Pyrimethamine's Point of Attack

The folate pathway is a vital metabolic route for many organisms. In parasites like Plasmodium and Toxoplasma, this pathway is particularly crucial for their rapid proliferation. Pyrimethamine's action is often enhanced when used in combination with sulfonamides, which inhibit an earlier enzyme in the pathway, dihydropteroate synthase (DHPS).[4][8] This sequential blockade of the same metabolic pathway results in a powerful synergistic effect.[4][8]

Caption: Inhibition of the parasite folate pathway by Sulfonamides and Pyrimethamine.

Selective Toxicity: The Key to Therapeutic Efficacy

The clinical success of Pyrimethamine hinges on its selective toxicity towards parasites over their human hosts. This selectivity is achieved due to a significantly higher binding affinity for the parasitic DHFR enzyme compared to the human equivalent.[3][6] Pyrimethamine inhibits the DHFR of Plasmodium falciparum and Toxoplasma gondii at concentrations much lower than those required to inhibit mammalian DHFR.[3] For instance, some studies have shown that Pyrimethamine can be over 1,000 times more potent against the parasite's enzyme.[9] This differential affinity allows for a therapeutic window where the drug can effectively kill the parasite with minimal impact on the host's folate metabolism.[6]

| Enzyme Source | Pyrimethamine IC₅₀ (nM) | Reference |

| Plasmodium falciparum (susceptible) | 11.1 - 15.4 | [3] |

| Plasmodium falciparum (resistant) | 2,030 - 9,440 | [3] |

| Plasmodium vivax (wild-type) | ~530 | [10] |

| Toxoplasma gondii | 0.07 - 0.39 mg/L | [3] |

| Human | Significantly higher than parasite | [3][6] |

Table 1: Comparative 50% inhibitory concentrations (IC₅₀) of Pyrimethamine for parasite and human DHFR.

Mechanisms of Resistance

The widespread use of Pyrimethamine has inevitably led to the emergence of drug-resistant parasite strains.[4] The primary mechanism of resistance is the acquisition of point mutations in the gene encoding the DHFR enzyme.[4][8] These mutations, particularly at key residues in the drug's binding site (such as S108N in P. falciparum), reduce the binding affinity of Pyrimethamine to the enzyme.[4][8][11][12] The accumulation of multiple mutations can confer progressively higher levels of resistance.[8] In some cases, resistance can also arise from an overproduction of the DHFR enzyme, although this is less common.[13]

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of Pyrimethamine's mechanism of action relies on a combination of in vitro enzymatic assays and cell-based parasite growth inhibition assays.

In Vitro DHFR Inhibition Assay

This assay directly measures the inhibitory effect of Pyrimethamine on the activity of purified DHFR enzyme.

Principle: The activity of DHFR is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as dihydrofolate is reduced to tetrahydrofolate.[14][15][16] The presence of an inhibitor like Pyrimethamine slows down this reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant DHFR (either parasite or human).

-

Prepare stock solutions of NADPH, dihydrofolate (DHF), and Pyrimethamine in appropriate buffers.

-

Prepare a series of dilutions of Pyrimethamine to be tested.

-

-

Assay Setup (96-well plate format):

-

To each well, add the assay buffer.

-

Add 2 µl of the test compound (Pyrimethamine dilutions) or a vehicle control (e.g., DMSO).

-

Add the diluted DHFR enzyme to each well, except for the background control wells.

-

Add the diluted NADPH solution to all wells.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.[15][17]

-

-

Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in A340/min) for each concentration of Pyrimethamine.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Pyrimethamine concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[3]

-

Caption: Experimental workflow for a spectrophotometric DHFR inhibition assay.

In Vitro Parasite Growth Inhibition Assay

This cell-based assay determines the efficacy of Pyrimethamine against live parasites, such as Toxoplasma gondii or Plasmodium falciparum, cultured in host cells.

Principle: Host cells are infected with the parasites and then treated with various concentrations of the drug. After a set incubation period, parasite proliferation is quantified, often using a reporter system (e.g., fluorescent or luminescent parasites) or a metabolic assay.

Step-by-Step Methodology (for Toxoplasma gondii):

-

Cell Culture:

-

Seed host cells (e.g., human foreskin fibroblasts) in a 96-well plate and grow to confluency.[18]

-

-

Parasite Infection:

-

Infect the host cell monolayer with T. gondii tachyzoites.

-

-

Drug Treatment:

-

Add fresh culture medium containing serial dilutions of Pyrimethamine or a vehicle control to the infected cells.

-

-

Incubation:

-

Quantification of Parasite Growth:

-

Data Analysis:

-

Calculate the percent inhibition of parasite growth for each drug concentration compared to the untreated control.

-

Plot the percent inhibition against the log of the drug concentration and determine the IC₅₀ value.[19]

-

Conclusion

Pyrimethamine stands as a classic example of successful rational drug design, targeting a fundamental metabolic pathway essential for parasite survival. Its mechanism of action, centered on the selective and potent inhibition of dihydrofolate reductase, has been extensively characterized through biochemical and cellular assays. While its efficacy has been challenged by the evolution of drug resistance, Pyrimethamine remains a vital tool in the chemotherapeutic arsenal against specific protozoan infections. Understanding its precise mechanism of action continues to be crucial for monitoring resistance, optimizing combination therapies, and guiding the development of next-generation antifolate agents.

References

-

PubMed. The mechanism of pyrimethamine resistance in Plasmodium falciparum. [Link]

-

PNAS. Mechanism of pyrimethamine resistance in recent isolates of Plasmodium falciparum. [Link]

-

Dr.Oracle. What is the mechanism of action of pyrimethamine? [Link]

-

Wikipedia. Pyrimethamine. [Link]

-

Patsnap Synapse. What is the mechanism of Pyrimethamine? [Link]

-

NIH PubChem. Pyrimethamine. [Link]

-

ASM Journals. Mechanism of pyrimethamine resistance in recent isolates of Plasmodium falciparum | Antimicrobial Agents and Chemotherapy. [Link]

-

FPnotebook. Pyrimethamine. [Link]

-

ASM Journals. Towards an Understanding of the Mechanism of Pyrimethamine-Sulfadoxine Resistance in Plasmodium falciparum: Genotyp. [Link]

-

Cambridge Core. The mechanism of pyrimethamine resistance in Plasmodium falciparum | Parasitology. [Link]

-

Patsnap Synapse. What are DHFR inhibitors and how do they work? [Link]

-

PMC - NIH. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase. [Link]

-

PubMed Central. Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis. [Link]

-

MDPI. Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. [Link]

-

Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

-

PMC - PubMed Central. Synergistic activity of RSL3 and Pyrimethamine to inhibit the proliferation of Plasmodium falciparum. [Link]

-

Frontiers. Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action. [Link]

-

SciSpace. Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]

-

ResearchGate. In vitro IC50 of pyrimethamine and sulfadoxine in relation to... [Link]

-

PMC - NIH. Pyrimidine salvage in Toxoplasma gondii as a target for new treatment. [Link]

-

PMC - NIH. Interaction of apigenin-7-O-glucoside with pyrimethamine against Toxoplasma gondii growth. [Link]

-

IRIS. Pyrimethamine sensitivity in Plasmodium falciparum: determination in vitro by a modified 48-hour test*. [Link]

-

ResearchGate. Mean time-dose Kinetic inhibition curve of (A) DHQ, (B) SZ, and (C) PY... [Link]

-

MDPI. Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action. [Link]

-

PMC - PubMed Central. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax. [Link]

-

PNAS. Stepwise acquisition of pyrimethamine resistance in the malaria parasite. [Link]

-

PMC - NIH. Sulfadoxine-pyrimethamine impairs Plasmodium falciparum gametocyte infectivity and Anopheles mosquito survival. [Link]

-

PubMed. Pyrimethamine resistant mutations in Plasmodium falciparum. [Link]

Sources

- 1. Pyrimitate|CAS 5221-49-8|Research Chemical [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 5. fpnotebook.com [fpnotebook.com]

- 6. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]

- 7. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Page loading... [guidechem.com]

- 10. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of pyrimethamine resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimethamine resistant mutations in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. content.abcam.com [content.abcam.com]

- 18. Pyrimidine salvage in Toxoplasma gondii as a target for new treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action [frontiersin.org]

- 22. Interaction of apigenin-7-O-glucoside with pyrimethamine against Toxoplasma gondii growth - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DSpace [iris.who.int]

The Discovery and Synthesis of a Potent and Selective DGAT1 Inhibitor: A Technical Guide

Abstract

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a pivotal enzyme in the final, committed step of triglyceride synthesis. Its role in metabolic regulation has made it a significant target for therapeutic intervention in diseases such as obesity and type 2 diabetes. This guide provides an in-depth technical overview of the discovery and synthetic pathway of a potent and selective DGAT1 inhibitor, PF-04620110. We will explore the scientific rationale that led to its development, a detailed, step-by-step synthesis protocol, and a comprehensive analysis of its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable insights into the medicinal chemistry of DGAT1 inhibition.

Introduction: DGAT1 as a Therapeutic Target

The dysregulation of lipid metabolism is a hallmark of numerous metabolic diseases.[1] Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final step in the biosynthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[2][3][4][5] This function positions DGAT1 as a critical regulator of energy storage and lipid homeostasis.

Genetic studies have provided compelling evidence for the therapeutic potential of DGAT1 inhibition. Mice with a targeted deletion of the DGAT1 gene are resistant to diet-induced obesity and exhibit enhanced insulin sensitivity.[1][2][6] These findings have spurred significant interest in the development of small molecule inhibitors of DGAT1 as a promising strategy for the treatment of obesity, type 2 diabetes, and other related metabolic disorders.[1][4]

There are two known DGAT enzymes, DGAT1 and DGAT2, which catalyze the same reaction but are encoded by different genes and share little sequence homology.[7][8] DGAT1 is highly expressed in the small intestine, where it plays a key role in the absorption of dietary fats, while DGAT2 is the predominant isoform in the liver.[7][9] The development of selective DGAT1 inhibitors is therefore crucial to target pathways related to fat absorption and storage without disrupting other essential lipid metabolic processes.

The Discovery of PF-04620110: A Journey of Optimization

The quest for a potent and selective DGAT1 inhibitor led to the discovery of PF-04620110 by scientists at Pfizer.[10] The initial lead compounds, while demonstrating inhibitory activity, were often characterized by high molecular weight and lipophilicity.[2] The development of PF-04620110 represents a significant advancement, resulting in a compound with potent enzymatic inhibition, high selectivity, and favorable pharmacokinetic properties.[2][6]

PF-04620110 emerged from a medicinal chemistry campaign aimed at improving upon earlier pyrimidooxazine-based inhibitors.[2] These earlier compounds, while potent, raised concerns due to their significant absorption of light at wavelengths greater than 290 nm, a potential indicator of phototoxicity.[2] The innovative design of PF-04620110 addressed these liabilities, leading to a more stable and safer clinical candidate.[11]

The compound demonstrates potent inhibition of human DGAT1 with an IC50 of 19 nM and exhibits high selectivity over a wide range of other pharmacological targets, including DGAT2.[2][6][7][11] Preclinical studies in rodent models have shown that oral administration of PF-04620110 leads to a significant reduction in plasma triglyceride levels following a lipid challenge, confirming in vivo target engagement.[2][6] These promising preclinical data propelled PF-04620110 into human clinical trials for the treatment of type 2 diabetes.[2][6][11]

The Synthetic Pathway of PF-04620110

The synthesis of PF-04620110 is a multi-step process that involves the strategic construction of its core pyrimidooxazepinone structure. The following is a detailed, step-by-step protocol derived from the published synthetic route.[2]

Diagram of the Synthetic Pathway

Caption: Synthetic pathway of PF-04620110.

Experimental Protocol

Step 1: Buchwald-Hartwig Amination

-

Objective: To couple the aryl triflate (5) with the protected aminoalcohol (6) to form the key amine intermediate (7).

-

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13][14] The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for achieving high yields with challenging substrates like aryl triflates.[2][12]

-

Procedure:

-

To a solution of triflate 5 in toluene are added protected aminoalcohol 6 , cesium carbonate (Cs2CO3), and the palladium catalyst system (palladium acetate and XPhos).

-

The reaction mixture is heated to 120 °C and stirred until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with water.

-

The organic layer is dried, concentrated, and the resulting intermediate 7 is purified by column chromatography.

-

Step 2: Acylation

-

Objective: To acylate the secondary amine of intermediate 7 with acid chloride 8 to form the amide intermediate.

-

Rationale: Acyl chlorides are highly reactive acylating agents that readily react with amines to form stable amide bonds.[15][16][17] Triethylamine (Et3N) is used as a base to neutralize the HCl generated during the reaction.

-

Procedure:

-

Intermediate 7 is dissolved in tetrahydrofuran (THF) and cooled to 0 °C.

-

Triethylamine is added, followed by the dropwise addition of a solution of acid chloride 8 in THF.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature.

-

The silyl protecting group is then removed by treatment with aqueous hydrochloric acid in methanol to yield alcohol 10 .

-

Step 3: Intramolecular Cyclization

-

Objective: To form the pyrimidooxazepinone core (11) through an intramolecular cyclization.

-

Rationale: The formation of the seven-membered ring is achieved by an intramolecular nucleophilic attack of the alcohol onto the pyrimidine ring, facilitated by a base.

-

Procedure:

-

The alcohol intermediate 10 is dissolved in dimethylformamide (DMF).

-

Triethylamine is added, and the mixture is heated to 80 °C.

-

The reaction progress is monitored until the cyclization is complete.

-

The product, pyrimidooxazepinone core 11 , is isolated after workup and purification.

-

Step 4: Final Deprotection and Hydrolysis

-

Objective: To convert the nitrile group to an amine and hydrolyze the ester to the final carboxylic acid product, PF-04620110 (3).

-

Rationale: The final steps involve treatment with ammonia to form the aminopyrimidine, followed by saponification of the ester to the carboxylic acid using a base like lithium hydroxide (LiOH).[18][19]

-

Procedure:

-

The pyrimidooxazepinone intermediate is treated with ammonia in p-dioxane.

-

The resulting intermediate is then subjected to hydrolysis with lithium hydroxide in a mixture of p-dioxane and water.

-

The reaction mixture is acidified to protonate the carboxylate, and the final product, PF-04620110 (3 ), is isolated and purified.

-

Mechanism of Action: How PF-04620110 Inhibits DGAT1

PF-04620110 exerts its therapeutic effect by directly inhibiting the enzymatic activity of DGAT1.[2][6] This inhibition prevents the synthesis of triglycerides, thereby reducing the absorption of dietary fats and their subsequent storage.[4][5]

Enzyme Kinetics and Binding Mode

Studies on DGAT1 inhibitors with similar scaffolds, such as T863, have provided valuable insights into the mechanism of inhibition.[20] These inhibitors act competitively with respect to the acyl-CoA substrate, suggesting that they bind to the acyl-CoA binding site of the DGAT1 enzyme.[20] Cryo-electron microscopy studies of DGAT1 in complex with inhibitors have revealed that these molecules occupy the fatty acyl-CoA substrate binding tunnel, which opens to the cytoplasm.[21][22] By blocking this tunnel, the inhibitors prevent the natural substrate from accessing the catalytic site of the enzyme.[21][23][22]

Diagram of the Mechanism of Action

Caption: Mechanism of DGAT1 inhibition by PF-04620110.

Physiological Consequences of DGAT1 Inhibition

By inhibiting DGAT1 in the enterocytes of the small intestine, PF-04620110 reduces the re-synthesis of triglycerides from digested fats. This leads to a decrease in the formation and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary lipids into the bloodstream.[7] The result is a blunting of the postprandial spike in plasma triglyceride levels.[2][4]

Furthermore, the inhibition of DGAT1 has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), two gut hormones that play a role in satiety and glucose homeostasis.[11] This effect may contribute to the observed improvements in glycemic control and potential for weight management with DGAT1 inhibitors.[20]

Quantitative Data and Preclinical Profile

The development of PF-04620110 was guided by a rigorous evaluation of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of PF-04620110

| Target | IC50 (nM) | Selectivity vs. DGAT1 |

| Human DGAT1 | 19[2][6][7][11] | - |

| Human DGAT2 | > 10,000 | > 500-fold |

Table 2: Preclinical Pharmacokinetic Profile of PF-04620110 in Rats

| Parameter | Value |

| Oral Bioavailability | 100%[11] |

| Plasma Clearance | 6.7 mL/min/kg[1] |

| Volume of Distribution | 1.8 L/kg[1] |

| Half-life | 6.8 hours[1] |

In vivo studies in rats demonstrated a dose-dependent reduction in plasma triglyceride excursion following a lipid challenge, with statistically significant effects observed at doses as low as 0.1 mg/kg.[2] In a diabetic mouse model (db/db mice), chronic administration of PF-04620110 resulted in a significant reduction in hepatic triglycerides.[11]

Conclusion

PF-04620110 stands as a testament to the power of rational drug design in addressing complex metabolic diseases. Its discovery and development highlight the importance of targeting DGAT1 with potent and selective inhibitors. The synthetic pathway, while complex, is well-defined and allows for the efficient production of this promising therapeutic agent. The mechanism of action, involving competitive inhibition at the acyl-CoA binding site, provides a clear rationale for its observed physiological effects. As research in the field of metabolic diseases continues to evolve, the insights gained from the development of DGAT1 inhibitors like PF-04620110 will undoubtedly pave the way for future therapeutic innovations.

References

-

Dow, R. L., Li, J. C., Pence, M. P., Gibbs, E. M., LaPerle, J. L., Litchfield, J., ... & DaSilva-Jardine, P. (2011). Discovery of PF-04620110, a potent, selective, and orally bioavailable inhibitor of DGAT-1. ACS medicinal chemistry letters, 2(5), 407–412. [Link]

-

Lutkewitte, A. J., Gruben, N., Vroemen, S., Grether, U., & Kuipers, F. (2016). Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1861(8), 825-834. [Link]

-

Sui, X., Wang, L., Hu, H., Qi, H., He, Y., Niu, Y., ... & Ren, Z. (2020). Structure and mechanism of human diacylglycerol O-acyltransferase-1. Nature structural & molecular biology, 27(10), 977-983. [Link]

-

Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds. (2025, August 9). ResearchGate. [Link]

-

Chitraju, C., Mejhert, N., Haas, J. T., Diaz-Ramirez, L. G., Grueter, C. A., Imbriglio, J. E., ... & Farese Jr, R. V. (2019). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of lipid research, 60(6), 1112-1120. [Link]

-

DGAT and Triglyceride Synthesis A New Target for Obesity Treatment?. (2025, August 7). ResearchGate. [Link]

-

Sui, X., Wang, L., Hu, H., Qi, H., He, Y., Niu, Y., ... & Ren, Z. (2020). Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. Nature Communications, 11(1), 1-10. [Link]

-

Dow, R. L., Li, J. C., Pence, M. P., Gibbs, E. M., LaPerle, J. L., Litchfield, J., ... & DaSilva-Jardine, P. (2011). Discovery of PF-04620110, a potent, selective, and orally bioavailable inhibitor of DGAT-1. ACS medicinal chemistry letters, 2(5), 407–412. [Link]

-

Cao, J., Zhou, Y., Peng, H., Huang, X., St-Pierre, P., Shan, B., ... & Gimeno, R. E. (2011). Targeting acyl-CoA: diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases. Journal of Biological Chemistry, 286(48), 41838-41851. [Link]

-

Promising preclinical data presented on DGAT-1 inhibitor PF-04620110. (2010, April 12). BioWorld. [Link]

-

Buchwald–Hartwig amination. Grokipedia. [Link]

-

Wang, L., Niu, Y., He, Y., Hu, H., Qi, H., Ren, Z., & Zhou, M. (2020). Structure and mechanism of human diacylglycerol O-acyltransferase-1. bioRxiv. [Link]

-

Sui, X., Wang, L., Hu, H., Qi, H., He, Y., Niu, Y., ... & Ren, Z. (2023). Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. Nature communications, 14(1), 3073. [Link]

-

Yen, C. L. E., Stone, S. J., Koliwad, S., Harris, C., & Farese Jr, R. V. (2008). Thematic review series: glycerolipids. DGAT enzymes and triacylglycerol biosynthesis. Journal of lipid research, 49(11), 2283-2301. [Link]

-

Mechanism of Catalysis and Inhibition in DGAT1. (n.d.). ResearchGate. [Link]

-

Wang, L., Sui, X., Niu, Y., He, Y., Hu, H., Qi, H., ... & Zhou, M. (2021). Structure and catalytic mechanism of a human triglyceride synthesis enzyme. Nature, 599(7885), 514-519. [Link]

-

Johnson, B. A., Che, T. F., Gamazon, E. R., Cox, N. J., & Dolan, M. E. (2017). Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. World journal of gastrointestinal pharmacology and therapeutics, 8(3), 169. [Link]

-

What are DGAT1 inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. [Link]

-

Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. (2025, August 9). ResearchGate. [Link]

-

Dow, R. L., Li, J. C., Pence, M. P., Gibbs, E. M., LaPerle, J. L., Litchfield, J., ... & DaSilva-Jardine, P. (2011). Discovery of PF-04620110, a potent, selective, and orally bioavailable inhibitor of DGAT-1. ACS medicinal chemistry letters, 2(5), 407–412. [Link]

-

Sui, X., Wang, L., Hu, H., Qi, H., He, Y., Niu, Y., ... & Ren, Z. (2023). Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. Nature Communications, 14(1), 3073. [Link]

-

Buchwald–Hartwig amination. (2023, December 14). In Wikipedia. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Zhang, W., & Lu, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(4), 236-243. [Link]

-

Anyone have experience with Buchwald-Hartwig Amination of Triflates?. (2012, June 22). Reddit. [Link]

-

Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. [Link]

- Methods for the acylation of amine compounds. (n.d.).

-

Dow, R. L., Li, J. C., Pence, M. P., Gibbs, E. M., LaPerle, J. L., Litchfield, J., ... & DaSilva-Jardine, P. (2011). Discovery of PF-04620110, a potent, selective, and orally bioavailable inhibitor of DGAT-1. ACS medicinal chemistry letters, 2(5), 407–412. [Link]

-

Proposed mechanism for the intramolecular cyclization of.... (n.d.). ResearchGate. [Link]

-

Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. (2025, January 2). PubMed. [Link]

-

Synthesis of Carboxylic Acids. (n.d.). University of Illinois Springfield. [Link]

-

Acid chloride reaction with amine. (2024, September 14). Reddit. [Link]

-

What is a simple way to convert an ester into carboxylic acid?. (2014, February 18). ResearchGate. [Link]

-

Reddy, T. R., Reddy, G. J., & Reddy, P. V. (2016). Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino) quinazolin-4 (3H)-ones. Molecular diversity, 20(2), 551-556. [Link]

-

Dow, R. L., Li, J. C., Pence, M. P., Gibbs, E. M., LaPerle, J. L., Litchfield, J., ... & DaSilva-Jardine, P. (2011). Discovery of PF-04620110, a potent, selective, and orally bioavailable inhibitor of DGAT-1. ACS medicinal chemistry letters, 2(5), 407–412. [Link]

-

HFIP-mediated cascade aminomethylation and intramolecular cyclization of allenamides with N,O-acetals to access tetrahydro-β-carboline derivatives. (n.d.). Royal Society of Chemistry. [Link]

-

A Pyridine Cyclization Cascade with and without Dichloromethane. (n.d.). ResearchGate. [Link]

-

Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

Sources

- 1. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. | BioWorld [bioworld.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. 2-cyanoacetyl Chloride | 16130-58-8 | Benchchem [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. researchgate.net [researchgate.net]

- 20. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cholinesterase Inhibition by Pyrimitate: A Framework for Characterization

Foreword: Navigating the Known and the Unknown

For the discerning researcher in pharmacology and drug development, the exploration of novel enzyme inhibitors is a journey that demands both a firm grasp of established principles and a robust framework for investigating the unknown. Pyrimitate, an organothiophosphate derivative of pyrimidine, presents a compelling case study. While its primary role as a research insecticide and acaricide points to its mechanism of action—cholinesterase inhibition—the publicly available, granular data on its specific inhibitory kinetics and molecular interactions remains sparse.[1]

This guide, therefore, adopts a dual-pronged approach. It will first synthesize the established chemical and toxicological profile of Pyrimitate. Subsequently, and more critically, it will provide a comprehensive, field-proven technical framework for the in-depth characterization of Pyrimitate or any analogous novel cholinesterase inhibitor. This document is structured not as a static review of what is known, but as a dynamic guide to what can be discovered. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Pyrimitate: A Chemical and Mechanistic Overview

Pyrimitate, known chemically as O-[2-(dimethylamino)-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate, is a member of the organophosphate class of compounds.[1][2] Its structure is characterized by a central pyrimidine ring, a scaffold of immense biological significance, forming the basis of nucleobases in DNA and RNA.[1] The presence of the phosphorothioate group is the key to its function as a cholinesterase inhibitor.[1]

| Property | Value | Source(s) |

| CAS Number | 5221-49-8 | [1][3] |

| IUPAC Name | 4-diethoxyphosphinothioyloxy-N,N,6-trimethylpyrimidin-2-amine | [3] |

| Synonyms | Pyrimithate, Diothyl, ICI 29661 | [1][2] |

| Molecular Formula | C₁₁H₂₀N₃O₃PS | [3] |

| Molecular Weight | 305.34 g/mol | [3] |

| Physical State | Colorless liquid | [4] |

| Solubility | Soluble in acetone, alcohol, benzene; almost insoluble in water | [4] |

The primary mechanism of action for organophosphates like Pyrimitate is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, which terminates neuronal signals at cholinergic synapses.[5] Inhibition of these enzymes leads to an accumulation of acetylcholine, resulting in hyperstimulation of muscarinic and nicotinic receptors, which is the basis for both its insecticidal activity and its potential toxicity in non-target organisms.[5][6]

In Vitro Characterization of Cholinesterase Inhibition

A cornerstone of characterizing any novel cholinesterase inhibitor is the precise determination of its inhibitory potency and kinetics. The Ellman's method is a robust and widely adopted spectrophotometric assay for this purpose.[7][8]

The Ellman's Method: A Detailed Protocol

The principle of the Ellman's assay lies in the enzymatic hydrolysis of a substrate, typically acetylthiocholine (ATCh), by cholinesterase. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[7]

Materials and Reagents:

-

Acetylcholinesterase (from electric eel or human recombinant) and Butyrylcholinesterase (from equine serum)

-

Pyrimitate (or test compound)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate and microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Pyrimitate in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of Pyrimitate by serial dilution in phosphate buffer to achieve a range of final concentrations for IC₅₀ determination.

-

Prepare AChE and BChE solutions in phosphate buffer.

-

Prepare a 15 mM solution of ATCI or BTCI in deionized water (prepare fresh daily).

-

Prepare a 3 mM solution of DTNB in phosphate buffer (protect from light).

-

-

Assay Procedure (96-well plate format):

-

In triplicate, add the following to each well:

-

Blank: 180 µL of phosphate buffer.

-

Control (100% enzyme activity): 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of buffer (or DMSO at the same final concentration as the test wells).

-

Test Wells: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of Pyrimitate working solution at various concentrations.

-

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of the ATCI or BTCI substrate solution to all wells to initiate the reaction.

-

Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each Pyrimitate concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

-

Plot the percentage of inhibition against the logarithm of the Pyrimitate concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Determining the Kinetics of Inhibition

To further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible), kinetic studies should be performed by varying the concentrations of both the substrate (ATCI/BTCI) and the inhibitor (Pyrimitate).[9][10] The data can be analyzed using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki).[11] For organophosphates, inhibition is often irreversible due to the formation of a stable covalent bond with the serine residue in the enzyme's active site.[12]

Molecular Modeling of the Pyrimitate-Cholinesterase Interaction

Molecular docking and molecular dynamics simulations are powerful in silico tools to predict and analyze the binding mode of an inhibitor within the active site of its target enzyme.[8][12][13][14]

Workflow for Molecular Docking

Caption: Generalized synthetic pathway for Pyrimitate.

In Vivo Characterization of Pyrimitate

In vivo studies are essential to understand the physiological effects, pharmacokinetics, and neurotoxicity of a cholinesterase inhibitor in a whole organism. Rodent models, such as rats and mice, are commonly used for this purpose. [1][15]

Protocol for In Vivo Cholinesterase Inhibition Assessment in Rodents

Animal Model: Male Wistar rats.

Dosing and Sample Collection:

-

Administer Pyrimitate to the rats via an appropriate route (e.g., intraperitoneal or oral) at various doses.

-

At predetermined time points post-administration, collect blood samples and brain tissue.

Cholinesterase Activity Measurement:

-

Prepare plasma or serum from the blood samples.

-

Homogenize the brain tissue in a suitable buffer.

-

Measure the cholinesterase activity in the plasma/serum and brain homogenates using the Ellman's method as described in Section 2.1.

Data Analysis:

-

Determine the dose-dependent and time-dependent inhibition of cholinesterase activity in both peripheral (blood) and central (brain) compartments.

-

Correlate the level of cholinesterase inhibition with any observed signs of neurotoxicity.

Pharmacokinetic and Metabolism Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Pyrimitate is crucial for assessing its potential for bioaccumulation and off-target effects. While specific data for Pyrimitate is lacking, studies on related pyrimidine analogues in rats can provide a methodological framework. [1][15][16]The metabolism of pyrimidines in mammals generally involves both de novo synthesis and salvage pathways. [2][4][17][18][19]

Safety, Toxicology, and Environmental Fate

As an organophosphate insecticide, Pyrimitate's toxicological profile is of significant concern. The acute oral LD₅₀ in rats is reported to be 125 mg/kg, highlighting its toxicity. [1]

Neurotoxicity

The primary neurotoxic effect of organophosphates is the result of cholinesterase inhibition. [6][20][21]However, chronic exposure to low levels of organophosphates has been associated with other neurological deficits that may not be directly linked to cholinesterase inhibition. [6][21]The neurotoxicity of pyrimidine synthesis inhibitors has also been documented, though this is a different mechanism than that of Pyrimitate. [3]

Environmental Fate

Organophosphate pesticides are generally considered to have relatively fast degradation rates in the environment, influenced by factors such as microbial activity, pH, temperature, and sunlight. [2][14]However, they can persist in soil and water under certain conditions, potentially leading to environmental contamination and exposure of non-target organisms. [2][14]

Conclusion and Future Directions

Pyrimitate serves as a valuable model compound for a pyrimidine-based organothiophosphate cholinesterase inhibitor. While specific, in-depth data on its inhibitory kinetics and molecular interactions are not widely published, this guide provides a comprehensive framework for researchers to systematically characterize this and similar compounds. The detailed protocols for in vitro and in vivo analysis, coupled with the principles of molecular modeling and synthesis, offer a clear path for elucidating the complete pharmacological and toxicological profile of novel cholinesterase inhibitors. Future research should focus on generating and publishing the specific kinetic and structural data for Pyrimitate to fill the existing knowledge gaps and to better understand its potential applications and risks.

References

- Pyrimitate|CAS 5221-49-8|Research Chemical - Benchchem. (n.d.). Benchchem.

- CAS 5221-49-8: Pyrimitate - CymitQuimica. (n.d.). CymitQuimica.

- [Molecular Modeling of Acetylcholinesterase Interaction With Irreversible and Reversible Organophosphorous Inhibitors]. (2011). Biomed Khim.

- A Review on the in vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method. (2021). PubMed.

- Environmental fate and toxicology of organophosphate pesticides. (2017). Journal of the Geological Society.

- Cholinesterase (ChE) Test Using Ellman's Photometric Method. (n.d.).

- Pyrimitate | C11H20N3O3PS | CID 21289. (n.d.). PubChem.

- The pharmacokinetics of pyrimethamine in the rat: effect of mefloquine. (1986). PubMed.

- Molecular Modeling Studies on the Multistep Reactivation Process of Organophosphate-Inhibited Acetylcholinesterase and Butyrylcholinesterase. (2021). PubMed.

- Pyrimidine metabolism. (n.d.). Wikipedia.

- Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. (1998). PubMed.

- The IC 50 values of the evaluated compounds | Download Table. (n.d.).

- PYRIMITATE (CAS 5221-49-8). (n.d.). ChemicalBook.

- Molecular modeling of acetylcholinesterase interaction with irreversible and reversible organophosphorous inhibitors. (n.d.). Semantic Scholar.

- Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. (2017). PubMed.

- Apparent IC 50 Values of OP Pesticides by Allosteric AChE Activators. (n.d.).

- Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). MDPI.

- IC50 and limit of detection values of O,O-dimethyl OP pesticides using... (n.d.).

- Pyrimidine Metabolism-Biochemistry. (2025). YouTube.

- The IC 50 values, K i constants and inhibition types determined for... (n.d.).

- Time course of acetylcholinesterase inhibition in the medulla oblongata of the rat by O-ethyl S-(2-dimethylaminoethyl)

- Preliminary pharmacokinetics of a new pyridopyrimidine deriv

- Mechanisms of organophosph

- Kinetics of cholinesterase inhibition by organophosphate and carbam

- Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito. (2016). PubMed.

- Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders. (2024). PMC.

- Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights

- Neurotoxicity in acute and repeated organophosph

- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC.

- Pyrimethamine pharmacokinetics and its tissue localization in mice: effect of dose size. (n.d.). PubMed.

- Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. (n.d.). MDPI.

- Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosph

- Design, Synthesis, and Insecticidal Activity of Pyridino[1,2- a]pyrimidines Containing Indole Moeites

- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PMC.

- Organophosphate exposures during pregnancy and child neurodevelopment: Recommendations for essential policy reforms. (2018). PLOS Medicine.

- Dimethylphosphoryl-inhibited human cholinesterases: inhibition, reactivation, and aging kinetics. (n.d.). PubMed.

- (PDF) Identification of Compounds for Butyrylcholinesterase Inhibition. (2025).

- The disposition of pyrimethamine base and pyrimethamine pamoate in the mouse: effect of route of administr

- The IC 50 values, K i constants and inhibition types determined for... (n.d.).

- Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. (2024). MDPI.

- Evaluation of the Key Structural Features of Various Butyrylcholinesterase Inhibitors Using Simple Molecular Descriptors. (2022). PubMed Central.

- Molecular Dynamics Studies on the Inhibition of Cholinesterases by Secondary Metabolites. (n.d.). MDPI.

- IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.).

- Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. (2022). PubMed.

- One-pot, two-step enzymatic synthesis of amoxicillin by complexing with Zn2+. (2025).

Sources

- 1. Kinetics of pyrimethamine in young and adult rats on a standard diet and on a low-protein diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimitate|CAS 5221-49-8|Research Chemical [benchchem.com]

- 4. Pyrimidine metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparing the inhibitory effects of five protoxicant organophosphates (azinphos-methyl, parathion-methyl, chlorpyriphos-methyl, methamidophos and diazinon) on the spontaneously beating auricle of Sparus aurata: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Modeling Studies on the Multistep Reactivation Process of Organophosphate-Inhibited Acetylcholinesterase and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Molecular modeling of acetylcholinesterase interaction with irreversible and reversible organophosphorous inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular modeling of acetylcholinesterase interaction with irreversible and reversible organophosphorous inhibitors [pbmc.ibmc.msk.ru]

- 14. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacokinetics of pyrimethamine in the rat: effect of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neurotoxicity in acute and repeated organophosphate exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Organophosphate exposures during pregnancy and child neurodevelopment: Recommendations for essential policy reforms | PLOS Medicine [journals.plos.org]

Pyrimitate chemical structure and properties

An In-depth Technical Guide to Pyrimitate: Chemical Structure, Properties, and Mechanism of Action

Introduction

Pyrimitate (CAS 5221-49-8) is an organothiophosphate compound recognized for its potent insecticidal and acaricidal properties.[1] Structurally, it is a derivative of pyrimidine, a heterocyclic aromatic compound that forms the backbone of nucleobases in DNA and RNA.[1][2] This guide provides a comprehensive technical overview of Pyrimitate, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its analysis and evaluation. The content is tailored for researchers, scientists, and professionals in drug and pesticide development, offering field-proven insights into its scientific applications.

Chemical Identity and Structure

Pyrimitate is systematically named O-[2-(dimethylamino)-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate.[1][3] Its structure features a substituted pyrimidine ring linked to a diethyl phosphorothioate group. This unique combination of a biologically significant heterocycle and a reactive organophosphate moiety is central to its function.

The core of the molecule is a pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3.[2] This scaffold is prevalent in numerous biologically active molecules, including vitamins and pharmaceuticals.[1] In Pyrimitate, this ring is functionalized with a dimethylamino group at the 2-position, a methyl group at the 6-position, and the O,O-diethyl phosphorothioate group at the 4-position.

Physicochemical Properties

The physical and chemical properties of Pyrimitate dictate its behavior in biological and environmental systems, as well as the analytical methods suitable for its detection. These properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless liquid/oil | [5] |

| Molecular Weight | 305.34 g/mol | [1][4] |

| Density (estimated) | 1.229 g/cm³ | [1] |

| Boiling Point | ~389°C (estimated) | [1] |

| Melting Point | <25 °C | [5] |

| Solubility | Soluble in acetone, alcohol, and benzene; almost insoluble in water. | [5] |

| InChI Key | MLDVVJZNWASRQL-UHFFFAOYSA-N | [2][3] |

Mechanism of Action: Cholinesterase Inhibition

Pyrimitate's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][6][7] AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[6]

The organophosphate group of Pyrimitate is the active component in this process. It acts as an irreversible inhibitor by binding to and phosphorylating a critical serine residue within the catalytic active site of the AChE enzyme.[6][8] This covalent modification renders the enzyme non-functional. The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[9][10] This hyperstimulation of the nervous system causes a state of paralysis and, ultimately, the death of the insect or arthropod.[6][8] This process is often referred to as a "cholinergic crisis."[6]

The process can be visualized as follows:

Synthesis Strategies

The chemical synthesis of Pyrimitate involves the construction of the substituted pyrimidine core followed by the introduction of the organothiophosphate moiety. While specific proprietary synthesis routes are not publicly detailed, a logical approach can be inferred from established pyrimidine chemistry.

A common and versatile method for forming the pyrimidine ring is the condensation of a compound containing an N-C-N unit (like an amidine, urea, or guanidine) with a β-dicarbonyl compound or its equivalent.[1] For Pyrimitate, this would likely involve a precursor such as 2-(dimethylamino)-6-methylpyrimidin-4-ol. This intermediate could then be reacted with O,O-diethyl phosphorochloridothioate to introduce the phosphorothioate group, yielding the final Pyrimitate molecule. The precise control of reaction conditions is critical to ensure regioselectivity and high yield.[1]

Analytical and Experimental Protocols

Quantitative Analysis by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for the quantitative analysis of Pyrimitate, allowing for its separation from impurities and its quantification in various matrices.[1] The choice of this method is based on the moderate polarity of the Pyrimitate molecule.

Objective: To determine the purity and concentration of a Pyrimitate sample.

Methodology:

-

Standard Preparation: Prepare a stock solution of analytical grade Pyrimitate in acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

-

Sample Preparation: Dissolve the test sample in acetonitrile to an estimated concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter to remove particulate matter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar stationary phase is ideal for retaining the moderately non-polar Pyrimitate.

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The high organic content ensures an appropriate retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C, to ensure reproducible retention times.

-

Detector: UV-Vis detector set to the absorbance maximum of Pyrimitate (determined by UV scan, typically in the 240-270 nm range for pyrimidine derivatives).

-

Injection Volume: 10 µL.

-

-

Validation and Analysis:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The linearity (R² > 0.999) of this curve validates the method's accuracy.

-

Inject the prepared sample.

-

Quantify the amount of Pyrimitate in the sample by interpolating its peak area from the standard curve. Purity is determined by the relative area of the main peak.

-

The workflow for this analytical protocol is illustrated below.

In Vitro Acetylcholinesterase Inhibition Assay

To evaluate the biological activity of Pyrimitate, an in vitro assay based on the Ellman's method can be employed to measure AChE inhibition. This colorimetric assay is a standard for screening cholinesterase inhibitors.

Objective: To determine the concentration of Pyrimitate that inhibits 50% of AChE activity (IC₅₀).

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (pH 8.0).

-

AChE enzyme solution.

-

Substrate solution: Acetylthiocholine iodide (ATCI).

-

Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Pyrimitate solutions at various concentrations in a suitable solvent (e.g., DMSO), with a final solvent concentration below 1% in the assay to prevent interference.

-

-

Assay Procedure (96-well plate format):

-

Add buffer, DTNB, and the AChE enzyme solution to each well.

-

Add varying concentrations of Pyrimitate (test) or solvent (control) to the wells and pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the ATCI substrate.

-

The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid).

-

-

Data Measurement and Analysis:

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

-

Calculate the percentage of inhibition for each Pyrimitate concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the Pyrimitate concentration and fit the data to a dose-response curve to determine the IC₅₀ value. This value is a critical measure of the inhibitor's potency.

-

Toxicology and Safety

Pyrimitate is a cholinesterase inhibitor and is considered hazardous.[5] Available toxicological data indicates an acute oral LD₅₀ of 125 mg/kg in rats, highlighting its toxicity.[1] Handling of this compound requires extreme care in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[1] Exposure can occur through ingestion, inhalation, and dermal contact.[11]

Conclusion

Pyrimitate is a potent organothiophosphate insecticide and acaricide whose biological activity is derived from its function as an acetylcholinesterase inhibitor. Its chemical structure, centered on a substituted pyrimidine ring, is key to this activity. Understanding its physicochemical properties is essential for developing robust analytical methods, such as RP-HPLC, for its quantification and quality control. Furthermore, in vitro assays provide a reliable means to evaluate its inhibitory potency. Due to its inherent toxicity, strict safety protocols must be followed when handling and researching this compound. This guide provides a foundational technical understanding for scientists working with or developing Pyrimitate and related compounds.

References

-

Tsilioni, I., et al. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link]

-

Namba, T. (1971). Cholinesterase inhibition by organophosphorus compounds and its clinical effects. Bulletin of the World Health Organization. [Link]

-

Scite. Mechanism of Action of Organophosphorus and Carbamate Insecticides. [Link]

-

Masson, P. (1995). [Aging of cholinesterase after inhibition by organophosphates]. Annales de Biologie Clinique. [Link]

-

Oregon State University. EXTOXNET TIBs - Cholinesterase Inhibition. [Link]

-

Institute of Medicine. (1995). Case Study 31: Cholinesterase-Inhibiting Pesticide Toxicity. Environmental Medicine: Integrating a Missing Element into Medical Education. [Link]

-

Agency for Toxic Substances and Disease Registry. Organophosphate Insecticides. [Link]

-

Compendium of Pesticide Common Names. pyrimitate data sheet. [Link]

-

National Center for Biotechnology Information. Pyrimitate | C11H20N3O3PS | CID 21289 - PubChem. [Link]

-

National Institute of Standards and Technology. Pyrimitate - the NIST WebBook. [Link]

Sources

- 1. Pyrimitate|CAS 5221-49-8|Research Chemical [benchchem.com]

- 2. CAS 5221-49-8: Pyrimitate | CymitQuimica [cymitquimica.com]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Pyrimitate | C11H20N3O3PS | CID 21289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PYRIMITATE | 5221-49-8 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

- 10. Read "Environmental Medicine: Integrating a Missing Element into Medical Education" at NAP.edu [nationalacademies.org]

- 11. cabq.gov [cabq.gov]

The Scientific Compendium of Pyrimitate and Its Chemical Aliases: A Technical Guide for Researchers

The previous searches have provided a solid foundation for the technical guide. I have successfully identified Pyrimitate, its synonyms (Pyrimithate, Diothyl, ICI 29661), its CAS number (5221-49-8), and its primary function as a cholinesterase-inhibiting organothiophosphate insecticide. The search results also offered general information about the mechanism of action of organophosphates, including the conversion of the thion (P=S) to the more potent oxon (P=O) form and the subsequent phosphorylation of the acetylcholinesterase enzyme.

However, to create an "in-depth technical guide" as requested, I still need more specific and detailed information in several key areas:

-

Quantitative Data: I lack specific kinetic data for Pyrimitate's inhibition of cholinesterase (e.g., Ki, IC50 values). While I found general information on cholinesterase inhibition kinetics, I need data specific to Pyrimitate or closely related analogs.

-

Detailed Experimental Protocols: I have found general protocols for the synthesis of pyrimidine derivatives and analytical methods for detecting related compounds (pyrimethamine, pyridine). However, I do not have a specific, validated protocol for the synthesis, purification, and analysis of Pyrimitate itself.

-

Structure-Activity Relationship (SAR): I have found general SAR studies on pyrimidine derivatives, but I need to find studies that specifically discuss the SAR of O-pyrimidinyl phosphorothioates like Pyrimitate to explain the causality behind its specific chemical structure and biological activity.

-

Mechanistic Diagrams: I have a conceptual understanding of the mechanism but need more detailed information to create accurate and informative diagrams of the signaling pathway (cholinergic synapse) and the experimental workflow (e.g., cholinesterase activity assay).

Therefore, the next steps will focus on targeted searches to fill these gaps.I have gathered a significant amount of information. I have a good understanding of Pyrimitate and its synonyms, its primary function as a cholinesterase inhibitor, and the general mechanism of action for organothiophosphates. I have also found detailed protocols for the Ellman's assay, a common method for measuring cholinesterase activity, which will be crucial for the experimental section of the guide. Additionally, I have found resources on the analysis of pesticide residues in food and some general information on the structure-activity relationships of organophosphate insecticides.

However, there are still some critical gaps that need to be filled to create the in-depth technical guide as specified in the prompt:

-

Specific Quantitative Data for Pyrimitate: I still lack specific IC50 or Ki values for Pyrimitate's inhibition of acetylcholinesterase. The search results provided data for other organophosphates like diazinon and chlorpyrifos, but not for Pyrimitate itself. This is a major gap that needs to be addressed to provide the level of technical detail required.

-

Specific Synthesis Protocol for Pyrimitate: While I found a reference to the synthesis of a related compound, I do not have a confirmed, detailed, step-by-step protocol for the synthesis and purification of Pyrimitate (O-[2-(dimethylamino)-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate).

-

Specific Structure-Activity Relationship (SAR) for O-pyrimidinyl phosphorothioates: The SAR information I have is for organophosphates in general. To provide "field-proven insights," I need to find SAR studies that are more specific to the chemical class of Pyrimitate to explain the influence of the pyrimidinyl moiety and the substituents on its activity.

-

Detailed Mechanistic Information for Diagramming: While I understand the general mechanism of cholinesterase inhibition, I need more detailed information on the binding interactions of O-pyrimidinyl phosphorothioates with the active site of acetylcholinesterase to create an accurate and informative diagram.

Therefore, my next steps will be highly targeted to fill these specific information gaps.I have already gathered substantial information on Pyrimitate and its synonyms, its mechanism of action as a cholinesterase inhibitor, and relevant experimental protocols like the Ellman's assay. I have also found information on the analysis of related pesticide residues and general structure-activity relationships of organophosphates.

Given the depth of information I now possess, I can proceed with structuring the in-depth technical guide. I have enough information to cover the core requirements of the prompt, including the mechanism of action, experimental protocols, and the structure-activity relationships, even if some data is for closely related compounds. I can use the information on diazinon and other O-pyrimidinyl phosphorothioates to infer and discuss the likely properties and activities of Pyrimitate where specific data is lacking, while clearly stating that this is an extrapolation based on analogous compounds. I will now proceed to synthesize the gathered information into the comprehensive guide as requested.

This guide provides an in-depth technical overview of Pyrimitate, an organothiophosphate compound of interest in toxicological and agricultural research. We will delve into its chemical identity, mechanism of action, and the experimental methodologies relevant to its study. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a synthesis of technical data and practical insights.

Part 1: Chemical Identity and Nomenclature

Pyrimitate, identified by the CAS Number 5221-49-8, is a specific derivative of pyrimidine.[1] Its systematic IUPAC name is O-[2-(dimethylamino)-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate.[1] In scientific literature and chemical databases, Pyrimitate is also known by several synonyms, which are crucial for comprehensive literature searches and unambiguous identification.

| Identifier Type | Identifier |

| IUPAC Name | O-[2-(dimethylamino)-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate |

| CAS Number | 5221-49-8 |

| Synonyms | Pyrimithate, Diothyl, ICI 29661, Pirimitato, Pyrimital |

| Chemical Formula | C11H20N3O3PS |

| Molecular Weight | 305.33 g/mol |

A compilation of the primary identifiers and synonyms for Pyrimitate.

Part 2: Mechanism of Action - Cholinesterase Inhibition

The primary biological activity of Pyrimitate is the inhibition of cholinesterase, a critical enzyme in the nervous system.[1][2] This mechanism is characteristic of organothiophosphate insecticides.

The Cholinergic Synapse and the Role of Acetylcholinesterase

In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, propagating a nerve impulse. To terminate this signal, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetic acid.

Inhibition by Pyrimitate: A Two-Step Process

Organothiophosphates like Pyrimitate are pro-inhibitors. The parent compound, containing a phosphorus-sulfur double bond (P=S), is a relatively weak inhibitor of AChE.[3]

-

Bioactivation: In vivo, metabolic enzymes, primarily cytochrome P450s in the liver, oxidize the thiono group (P=S) to the more reactive oxono form (P=O).[3] This "activated" metabolite is a much more potent cholinesterase inhibitor.

-

Phosphorylation of Acetylcholinesterase: The activated Pyrimitate analog then acts as a pseudo-substrate for AChE. It binds to the active site of the enzyme and phosphorylates a serine residue. This covalent modification is extremely stable, rendering the enzyme non-functional.

The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing the toxic effects observed in insects and other organisms.[3]

Figure 1. A diagram illustrating the inhibition of acetylcholinesterase (AChE) by activated Pyrimitate at the cholinergic synapse.

Part 3: Structure-Activity Relationships of O-Pyrimidinyl Phosphorothioates

The insecticidal potency of Pyrimitate and related compounds is not arbitrary but is dictated by its specific chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the design of more effective and selective pesticides.

-

The Phosphorothioate Group: The P=S moiety is essential for the pro-insecticidal nature of Pyrimitate, allowing for metabolic activation in the target organism.[3]

-

The Pyrimidinyl Leaving Group: The substituted pyrimidine ring is the "leaving group" during the phosphorylation of acetylcholinesterase. The electronic properties of this ring influence the electrophilicity of the phosphorus atom and thus the rate of inhibition.

-

Substituents on the Pyrimidine Ring: The dimethylamino and methyl groups on the pyrimidine ring of Pyrimitate play a significant role in its binding affinity to the active site of acetylcholinesterase. These groups can influence the compound's lipophilicity, which affects its ability to penetrate biological membranes and reach the target site.[4][5] For instance, in the related compound diazinon, the isopropyl and methyl groups on the pyrimidine ring are key for its activity.[6][7]

Part 4: Experimental Protocols

Synthesis of Pyrimitate

A more detailed, analogous procedure for the synthesis of a related pyridyl triflimide is available in Organic Syntheses, which can serve as a methodological reference for the coupling reaction.[8]

In Vitro Assessment of Cholinesterase Inhibition: The Ellman's Assay